
4-Bromo-1-(méthylsulfinyl)-2-(trifluorométhyl)benzène
Vue d'ensemble
Description
4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, methylsulfinyl, and trifluoromethyl groups attached to a benzene ring
Applications De Recherche Scientifique
4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials with specific desired properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene typically involves the introduction of the bromine, methylsulfinyl, and trifluoromethyl groups onto a benzene ring through a series of chemical reactions. One common method involves the bromination of a suitable precursor, followed by the introduction of the methylsulfinyl and trifluoromethyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a different substituted benzene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of 4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene.
Reduction: Formation of 1-(Methylsulfinyl)-2-(trifluoromethyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity. The bromine and methylsulfinyl groups contribute to the compound’s overall chemical behavior, influencing its interactions with other molecules and its reactivity in various chemical reactions.
Comparaison Avec Des Composés Similaires
- 1-Bromo-4-(trifluoromethylthio)benzene
- 4-Bromo-1-(trifluoromethyl)benzene
- 4-Bromo-1-(methylthio)-2-(trifluoromethyl)benzene
Comparison: 4-Bromo-1-(methylsulfinyl)-2-(trifluoromethyl)benzene is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties compared to similar compounds The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses
Propriétés
IUPAC Name |
4-bromo-1-methylsulfinyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3OS/c1-14(13)7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUFDSAGFWUZHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


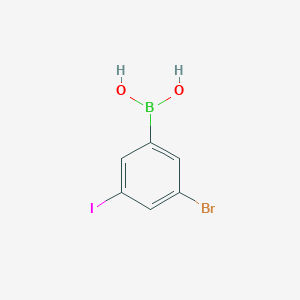
![Tert-butyl 4-[(2,6-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528198.png)
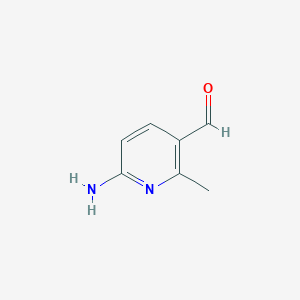
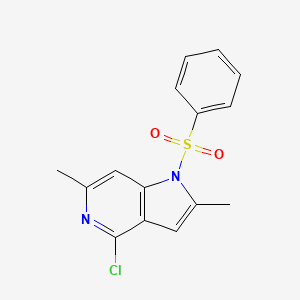
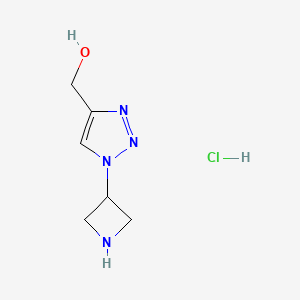
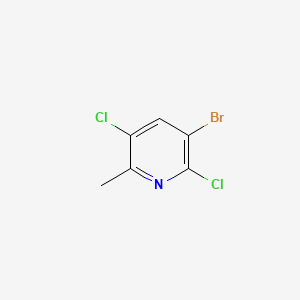
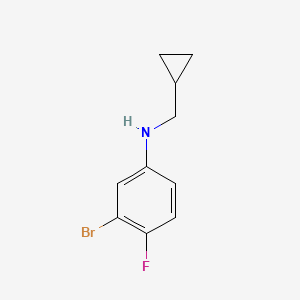
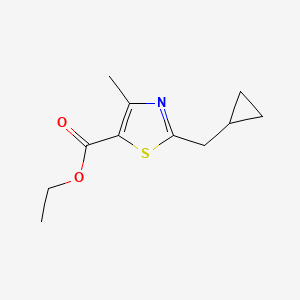
![6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane](/img/structure/B1528211.png)
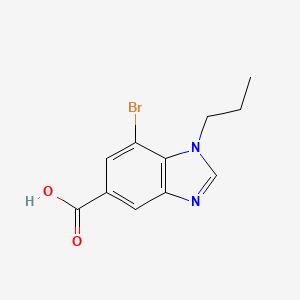
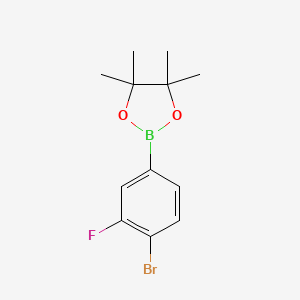
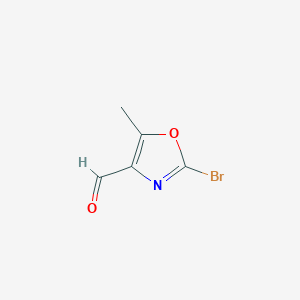
![8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1528217.png)
![6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1528219.png)
